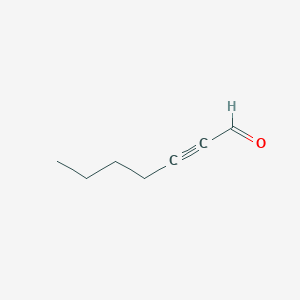

2-Heptynal

Description

Structure

3D Structure

Properties

CAS No. |

1846-67-9 |

|---|---|

Molecular Formula |

C7H10O |

Molecular Weight |

110.15 g/mol |

IUPAC Name |

hept-2-ynal |

InChI |

InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h7H,2-4H2,1H3 |

InChI Key |

XWZLMLGAYCVWAU-UHFFFAOYSA-N |

SMILES |

CCCCC#CC=O |

Canonical SMILES |

CCCCC#CC=O |

Synonyms |

2-Heptynal |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Heptynal (CAS Number: 1846-67-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Heptynal, a reactive aldehyde containing a carbon-carbon triple bond. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and key chemical reactions, presenting a valuable resource for its application in research and development.

Core Properties and Data

This compound, with the CAS number 1846-67-9, is a C7 aldehyde featuring an internal alkyne functionality.[1] Its unique structure, combining the reactivity of an aldehyde with that of an alkyne, makes it a versatile synthon in organic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values have been compiled from various chemical data sources.

| Property | Value | Unit |

| CAS Number | 1846-67-9 | - |

| Molecular Formula | C₇H₁₀O | - |

| Molecular Weight | 110.15 | g/mol |

| Boiling Point | 173.7 | °C at 760 mmHg |

| Density | 0.883 | g/cm³ |

| Flash Point | 59.2 | °C |

| LogP | 1.37890 | - |

Table 1: Physicochemical properties of this compound.

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

-

C≡C stretch: A weak to medium band around 2200-2260 cm⁻¹.

-

C=O stretch (aldehyde): A strong band in the region of 1680-1700 cm⁻¹.

-

C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

-

sp³ C-H stretch: Bands in the range of 2850-3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show a characteristic downfield singlet or triplet for the aldehydic proton (around 9-10 ppm). The protons on the carbon adjacent to the alkyne and the aldehyde would also have distinct chemical shifts.

-

¹³C NMR: The carbon NMR spectrum would display characteristic signals for the carbonyl carbon (around 190-200 ppm) and the two sp-hybridized carbons of the alkyne (in the range of 70-90 ppm). The remaining aliphatic carbons would appear in the upfield region of the spectrum.

Synthesis of this compound

The primary route for the synthesis of this compound is through the oxidation of the corresponding primary alcohol, 2-heptyn-1-ol (B92533). Several oxidation methods are applicable, each with its own advantages in terms of mildness, selectivity, and yield.

Experimental Protocol: Oxidation of 2-Heptyn-1-ol

This protocol describes a general procedure for the oxidation of a propargyl alcohol to the corresponding alkynal using a mild oxidizing agent like Dess-Martin periodinane (DMP) or by Swern oxidation.

Method 1: Dess-Martin Periodinane (DMP) Oxidation

-

Materials: 2-Heptyn-1-ol, Dess-Martin periodinane (DMP), Dichloromethane (DCM), Sodium bicarbonate (saturated aqueous solution), Sodium thiosulfate (B1220275) (saturated aqueous solution), Anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 2-heptyn-1-ol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution in one portion at room temperature.

-

Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Stir the biphasic mixture until the solid dissolves.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

-

Method 2: Swern Oxidation

-

Materials: Oxalyl chloride, Dimethyl sulfoxide (B87167) (DMSO), Dichloromethane (DCM), Triethylamine (B128534) (Et₃N), 2-Heptyn-1-ol.

-

Procedure:

-

To a solution of oxalyl chloride (1.1-1.5 equivalents) in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of DMSO (2.2-3.0 equivalents) in DCM dropwise.

-

Stir the mixture for 15-30 minutes at -78 °C.

-

Add a solution of 2-heptyn-1-ol (1 equivalent) in DCM dropwise, maintaining the temperature at -78 °C.

-

Stir for 30-60 minutes at -78 °C.

-

Add triethylamine (5 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with water.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Caption: General synthetic pathway for this compound.

Chemical Reactivity and Potential Applications

The dual functionality of this compound makes it a valuable intermediate for the synthesis of a wide range of more complex molecules.

Reactions at the Aldehyde Group

The aldehyde functional group is susceptible to nucleophilic attack. Common reactions include:

-

Wittig Reaction: Reaction with phosphorus ylides to form enynes.

-

Grignard and Organolithium Reactions: Addition of organometallic reagents to yield secondary propargyl alcohols.

-

Reductive Amination: Conversion to amines via reaction with an amine and a reducing agent.

-

Oxidation: Can be further oxidized to the corresponding carboxylic acid, 2-heptynoic acid.

-

Reduction: Can be reduced to the primary alcohol, 2-heptyn-1-ol.

Reactions at the Alkyne Group

The carbon-carbon triple bond can undergo various addition reactions:

-

Hydrogenation: Can be selectively reduced to the corresponding (Z)-alkene using Lindlar's catalyst or to the alkane with complete hydrogenation over catalysts like palladium on carbon.

-

Hydration: Addition of water, typically catalyzed by mercury salts, would lead to the formation of a ketone.

-

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the triple bond.

-

Click Chemistry: As a terminal alkyne analogue (if isomerized), it could participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Caption: Key reactive sites of this compound.

Conclusion

This compound is a valuable bifunctional molecule with significant potential in synthetic organic chemistry. This guide provides a foundational understanding of its properties, synthesis, and reactivity, serving as a practical resource for researchers and developers in the chemical and pharmaceutical industries. Further research into its specific reaction kinetics and the development of stereoselective transformations will undoubtedly expand its utility as a building block for novel and complex molecular architectures.

References

An In-depth Technical Guide to 2-Heptynal

This guide provides a comprehensive overview of the chemical and physical properties of 2-Heptynal, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Information

This compound is an organic compound with a seven-carbon chain containing both an aldehyde and an alkyne functional group. Its chemical structure is foundational to its reactivity and physical properties.

| Identifier | Value | Source |

| Molecular Formula | C₇H₁₀O | PubChem[1] |

| Molecular Weight | 110.15 g/mol | PubChem[1] |

| IUPAC Name | hept-2-ynal | PubChem[1] |

| CAS Registry Number | 1846-67-9 | PubChem[1] |

| Canonical SMILES | CCCCC#CC=O | PubChem |

| InChI Key | XWZLMLGAYCVWAU-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, application in synthesis, and analytical characterization.

| Property | Value | Source |

| Appearance | Not specified | |

| Boiling Point | Not specified | |

| Density | Not specified | |

| Solubility | Not specified | |

| Vapor Pressure | Not specified |

Synthesis and Reactivity

The synthesis of this compound typically involves the oxidation of the corresponding alcohol, 2-heptyn-1-ol (B92533). The presence of both an aldehyde and an alkyne group makes it a versatile reagent in organic synthesis. The aldehyde can undergo nucleophilic addition and oxidation reactions, while the alkyne can participate in addition reactions and coupling chemistries.

A general workflow for the synthesis of this compound is outlined below.

Caption: Generalized synthesis workflow for this compound from 2-heptyn-1-ol.

Experimental Protocols

General Procedure for Oxidation of 2-heptyn-1-ol to this compound:

-

Dissolution: Dissolve 2-heptyn-1-ol in a suitable organic solvent (e.g., dichloromethane) in a round-bottom flask.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of Oxidant: Slowly add an oxidizing agent (e.g., pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation cocktail) to the cooled solution with stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by adding a suitable quenching agent.

-

Extraction: Extract the product into an organic solvent.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Analytical Characterization Workflow:

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Caption: Standard analytical workflow for the characterization of this compound.

Potential Applications in Research and Development

Due to its bifunctional nature, this compound is a valuable building block in organic synthesis. It can be utilized in the construction of more complex molecules, including natural products and pharmaceutical intermediates. The alkyne functionality allows for the introduction of the carbon chain via click chemistry or other coupling reactions, while the aldehyde provides a handle for further functionalization.

At present, there is limited information in the searched literature regarding specific signaling pathways or direct drug development applications involving this compound. Its utility is primarily as a synthetic intermediate.

References

An In-depth Technical Guide to 2-Heptynal

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptynal, systematically known by its IUPAC name hept-2-ynal , is an organic compound characterized by a seven-carbon chain containing both an aldehyde functional group and a carbon-carbon triple bond.[1] Its unique chemical structure, combining the reactivity of an α,β-unsaturated aldehyde with that of an internal alkyne, makes it a molecule of interest in various fields of chemical research and development. This guide provides a comprehensive overview of its nomenclature, chemical properties, and relevant experimental protocols.

Nomenclature and Synonyms

The standard IUPAC name for this compound is hept-2-ynal . It is also known by a variety of synonyms, which are listed below for comprehensive reference.

-

This compound

-

Butylpropiolaldehyd

-

Hept-2-yn-1-al[1]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for its handling, application in reactions, and for analytical purposes.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O | PubChem[1] |

| Molecular Weight | 110.15 g/mol | PubChem[1] |

| CAS Number | 1846-67-9 | PubChem[1] |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, a common and logical synthetic route would be the oxidation of the corresponding primary alcohol, 2-heptyn-1-ol (B92533). Below is a generalized experimental protocol for such a transformation, based on standard organic chemistry procedures.

Synthesis of this compound via Oxidation of 2-Heptyn-1-ol

This procedure outlines the oxidation of a primary propargylic alcohol to the corresponding aldehyde using a chromium-based reagent like Pyridinium chlorochromate (PCC).

Materials:

-

2-Heptyn-1-ol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous sodium sulfate

-

Diethyl ether

Procedure:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar is charged with a solution of 2-heptyn-1-ol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Oxidant: Pyridinium chlorochromate (PCC) is added portion-wise to the stirred solution at room temperature. The amount of PCC should be in slight excess (typically 1.5 equivalents) relative to the alcohol.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material (2-heptyn-1-ol) is consumed.

-

Work-up: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium byproducts. The silica gel is washed with additional diethyl ether.

-

Purification: The combined organic filtrates are concentrated under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate (B1210297) as the eluent to yield pure this compound.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Logical Relationships and Workflows

The following diagrams illustrate key logical relationships and workflows relevant to the synthesis and analysis of this compound.

Caption: A simplified diagram illustrating the synthesis of this compound from 2-heptyn-1-ol via oxidation.

Caption: A conceptual workflow for the analysis of this compound from a sample matrix.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Heptynal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Heptynal (C₇H₁₀O). While specific experimental data for this compound is limited in publicly available literature, this document compiles available information and extrapolates expected characteristics based on its chemical structure as an α,β-unsaturated alkynic aldehyde. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering insights into its molecular characteristics, expected reactivity, potential synthetic routes, and possible biological significance. All quantitative data found is summarized in structured tables, and where applicable, experimental protocols and logical workflows are visualized using the DOT language.

Introduction

This compound, also known as hept-2-ynal, is an organic molecule containing both an aldehyde functional group and a carbon-carbon triple bond. This unique combination of functional groups suggests a rich and versatile chemistry, making it a molecule of interest for synthetic chemists and potentially for those in the field of drug discovery. The electrophilic nature of the α,β-unsaturated carbonyl system, combined with the reactivity of the alkyne, points towards a variety of potential chemical transformations and biological interactions. This guide aims to consolidate the available information on this compound and provide a predictive framework for its properties and behavior.

Molecular and Physical Properties

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O | PubChem[1] |

| Molecular Weight | 110.15 g/mol | PubChem[1] |

| IUPAC Name | hept-2-ynal | PubChem[1] |

| CAS Number | 1846-67-9 | PubChem[1] |

| Canonical SMILES | CCCCC#CC=O | PubChem[1] |

| InChI Key | XWZLMLGAYCVWAU-UHFFFAOYSA-N | PubChem[1] |

Table 2: Experimental and Predicted Physical Properties of this compound

| Property | Value | Notes |

| Boiling Point | Data not available | Expected to be lower than the corresponding saturated aldehyde, heptanal (B48729) (~153 °C), due to increased rigidity and linearity from the alkyne group. |

| Melting Point | Data not available | |

| Density | Data not available | Likely to be less than 1 g/mL. |

| Solubility | Data not available | Expected to be soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, aromatic solvents) and sparingly soluble in water due to the polar aldehyde group and the nonpolar hydrocarbon chain. |

| Refractive Index | Data not available |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While a comprehensive public database of its spectra is not available, general characteristic spectral features can be predicted.

Expected Spectroscopic Features:

-

¹H NMR: Protons on the carbon adjacent to the aldehyde will be deshielded. The aldehydic proton will appear as a singlet at a characteristic downfield shift (around 9-10 ppm). Signals for the protons on the alkyl chain will be observed in the upfield region.

-

¹³C NMR: The carbonyl carbon will show a characteristic resonance in the downfield region (around 190-200 ppm). The acetylenic carbons will appear in the range of 70-90 ppm.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde will be present around 1680-1700 cm⁻¹. A sharp, weak band for the C≡C stretch is expected around 2100-2260 cm⁻¹. A C-H stretch for the aldehyde proton will be visible around 2720 and 2820 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 110. Subsequent fragmentation would likely involve the loss of the aldehyde group and cleavage of the alkyl chain.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the presence of both the aldehyde and alkyne functional groups.

Reactions of the Aldehyde Group

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-heptynoic acid, using common oxidizing agents such as potassium permanganate (B83412) or Jones reagent.

-

Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, 2-heptyn-1-ol (B92533), using mild reducing agents like sodium borohydride. Stronger reducing agents such as lithium aluminum hydride would reduce both the aldehyde and the alkyne.

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and will undergo nucleophilic addition reactions with reagents such as Grignard reagents and organolithium compounds.

-

Wittig Reaction: Reaction with phosphorus ylides can be used to form a new carbon-carbon double bond at the carbonyl position.

Reactions of the Alkyne Group

-

Hydrogenation: The carbon-carbon triple bond can be partially reduced to a cis-alkene using Lindlar's catalyst or to a trans-alkene using sodium in liquid ammonia. Complete reduction to the corresponding alkane can be achieved with catalytic hydrogenation over platinum or palladium.

-

Halogenation: The alkyne can undergo addition reactions with halogens (e.g., Br₂, Cl₂).

-

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) will follow Markovnikov's rule.

-

Hydration: In the presence of a mercury catalyst, the alkyne can be hydrated to form a ketone.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis of this compound are not widely published. However, a general and plausible synthetic route would involve the oxidation of the corresponding primary alcohol, 2-heptyn-1-ol.

Synthesis of this compound via Oxidation of 2-Heptyn-1-ol

This protocol is a generalized procedure based on standard organic chemistry methodology.

Materials:

-

2-Heptyn-1-ol

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) for elution

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-heptyn-1-ol in anhydrous DCM.

-

Add PCC (approximately 1.5 equivalents) or DMP (approximately 1.1 equivalents) to the solution in portions while stirring at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts or periodinane byproducts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Workflow Diagram:

Caption: Synthetic workflow for the preparation of this compound.

Biological Activity and Signaling Pathways

There is a lack of specific studies on the biological activity and signaling pathways directly involving this compound. However, as an α,β-unsaturated aldehyde, it belongs to a class of compounds known for their biological reactivity.

α,β-Unsaturated aldehydes are known to be reactive electrophiles that can form covalent adducts with nucleophilic groups in biomolecules, such as the sulfhydryl group of cysteine residues in proteins. This reactivity can lead to a variety of biological effects, including cytotoxicity and the induction of cellular stress responses.

One of the key signaling pathways activated by electrophilic compounds is the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Electrophiles can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes. It is plausible that this compound could act as an activator of this pathway.

Hypothesized Signaling Pathway for this compound:

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Heptynal

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the available physicochemical data for 2-Heptynal, with a focus on its boiling and melting points. Due to the limited availability of experimentally determined values for this compound in public literature, this document also furnishes comprehensive, standard experimental protocols for the determination of these critical physical properties.

Physicochemical Data for this compound

For reference, the properties of the structurally related compound, 2-heptanol, are well-documented.

Table 1: Physicochemical Data for 2-Heptanol

| Property | Value | Source |

| Boiling Point | 158-162 °C | [2][3][4] |

| Melting Point | -30.15 °C | [3][5] |

| Density | 0.817 g/mL at 25 °C | [3] |

| Molecular Formula | C₇H₁₆O | [2][4][5] |

| Molecular Weight | 116.20 g/mol | [2] |

Experimental Protocols for Property Determination

The following sections detail standardized laboratory procedures for the determination of boiling and melting points, which can be applied to compounds such as this compound.

Experimental Workflow for Physical Property Determination

Caption: Workflow for determining boiling and melting points.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] A common and effective method for determining the boiling point of a small liquid sample is the capillary method.[7]

Apparatus and Materials:

-

Thiele tube or similar heating bath apparatus[8]

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)[8]

-

Liquid sample (e.g., this compound)

-

Heating source (e.g., Bunsen burner or hot plate)

-

Stand and clamps

Procedure:

-

Sample Preparation: Place a small amount of the liquid sample into the test tube.

-

Capillary Insertion: Insert the capillary tube into the test tube with the open end submerged in the liquid and the sealed end protruding above the liquid surface.[8]

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in the heating bath (Thiele tube with mineral oil).[8]

-

Observation: Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[7]

-

Boiling Point Identification: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[7]

-

Recording Temperature: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube.[8] Record this temperature.

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state.[9] It is a crucial indicator of a compound's purity, with pure substances typically exhibiting a sharp melting range.[10]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns) or Thiele tube setup[11]

-

Capillary tubes (sealed at one end)[12]

-

Solid sample (finely powdered)

-

Thermometer

-

Heating bath (if using Thiele tube)

Procedure:

-

Sample Preparation: Ensure the solid sample is dry and finely powdered.

-

Capillary Packing: Pack a small amount of the powdered sample into the open end of a capillary tube, tapping gently to ensure the solid is compacted at the sealed end.[11][12]

-

Apparatus Setup:

-

Heating: Begin heating the apparatus. For an unknown sample, a rapid initial heating can be performed to determine an approximate melting range. Subsequently, a new sample should be heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Observation and Recording: Observe the sample through the magnifying lens of the apparatus. Record the temperature at which the first signs of melting are observed and the temperature at which the entire sample has liquefied. This range is the melting point of the substance.

References

- 1. This compound | C7H10O | CID 549253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Heptanol | C7H16O | CID 10976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Heptanol CAS#: 543-49-7 [m.chemicalbook.com]

- 4. ICSC 1083 - 2-HEPTANOL [inchem.org]

- 5. 2-Heptanol - Wikipedia [en.wikipedia.org]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. Video: Boiling Points - Procedure [jove.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. westlab.com [westlab.com]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. Determination of Melting Point [wiredchemist.com]

- 12. davjalandhar.com [davjalandhar.com]

A Technical Guide to the Solubility of 2-Heptynal in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Heptynal. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on the core chemical principles governing its solubility, presents analogous data from structurally similar compounds, and details a standardized experimental protocol for the precise determination of its solubility.

Introduction to this compound and its Predicted Solubility

This compound (C₇H₁₀O) is an organic molecule featuring a seven-carbon chain with a terminal aldehyde group and a carbon-carbon triple bond at the second position. This unique structure, combining a polar aldehyde head with a largely nonpolar alkyne-containing hydrocarbon tail, dictates its solubility behavior. The fundamental principle of "like dissolves like" is central to understanding its solubility in various solvents. The long carbon chain suggests good solubility in nonpolar organic solvents, while the polar aldehyde group may allow for limited solubility in polar solvents.

Factors Influencing the Solubility of this compound

The solubility of this compound is a balance between the hydrophilic nature of its aldehyde group and the hydrophobic nature of its heptynl backbone.

-

Van der Waals Forces: The nonpolar carbon chain of this compound interacts with nonpolar solvent molecules through London dispersion forces.

-

Dipole-Dipole Interactions: The polar carbonyl group (C=O) in the aldehyde function allows for dipole-dipole interactions with polar solvents.

-

Hydrogen Bonding: While this compound cannot act as a hydrogen bond donor, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, enabling weak interactions with protic solvents like water and alcohols.[1][2]

The interplay of these factors is visualized in the diagram below.

Quantitative Solubility Data of Analogous Compounds

| Solvent | Heptanal (B48729) (C₇H₁₄O) | 1-Heptyne (B1330384) (C₇H₁₂) | Predicted Solubility of this compound |

| Polar Solvents | |||

| Water | Practically insoluble/Slightly soluble (1.25 mg/mL at 25 °C)[3] | Insoluble (94 µg/mL at 25 °C)[4] | Very Slightly Soluble |

| Ethanol | Miscible[5] | Soluble[6] | Soluble to Miscible |

| Methanol | Information not available | Soluble[7] | Soluble to Miscible |

| Nonpolar Solvents | |||

| Hexane | Readily dissolves[8] | Soluble[9] | Soluble to Miscible |

| Toluene | Information not available | Soluble[9] | Soluble to Miscible |

| Diethyl Ether | Miscible[5] | Soluble[10] | Soluble to Miscible |

| Acetone | Information not available | Soluble[6] | Soluble |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The "shake-flask" or isothermal equilibrium method is the gold standard for determining the thermodynamic solubility of a compound in a solvent.[11][12] This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

a. Materials and Equipment:

-

This compound

-

Selected solvents of high purity

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, GC-FID, HPLC)

b. Experimental Workflow:

The process for determining the solubility of this compound is outlined in the following workflow diagram.

c. Detailed Procedure:

-

Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The presence of undissolved solute is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[13]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solute to settle. Centrifugation can be employed to accelerate this process.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the sample through a syringe filter to remove any remaining undissolved microparticles.

-

Dilution and Quantification: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical instrument. Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy, gas chromatography with flame ionization detection, or high-performance liquid chromatography).

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/L, or mol/L.

Conclusion

While direct quantitative solubility data for this compound is scarce, a strong understanding of its chemical structure allows for reliable predictions of its solubility behavior. It is anticipated to be highly soluble in nonpolar organic solvents and sparingly soluble in polar solvents like water. For applications requiring precise solubility values, the detailed shake-flask experimental protocol provided in this guide offers a robust method for their determination. This information is critical for researchers and professionals in drug development for tasks such as reaction solvent selection, formulation development, and predicting bioavailability.

References

- 1. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Human Metabolome Database: Showing metabocard for Heptanal (HMDB0031475) [hmdb.ca]

- 4. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 5. Heptanal | C7H14O | CID 8130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CHEM-GUIDE: Physical properties of alkynes [chem-guide.blogspot.com]

- 7. solubility experimental methods.pptx [slideshare.net]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Physical Properties of Alkynes: Key Concepts & Examples [vedantu.com]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. scribd.com [scribd.com]

- 13. quora.com [quora.com]

Spectroscopic Data for 2-Heptynal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted key spectroscopic data for 2-Heptynal (CAS No. 1846-67-9). These predictions are based on the analysis of its functional groups (an aldehyde and an internal alkyne) and the known spectral behavior of similar compounds.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.2 | Singlet | 1H | Aldehyde (-CHO) |

| ~2.4 | Triplet | 2H | Methylene (-CH₂-C≡) |

| ~1.6 | Sextet | 2H | Methylene (-CH₂-CH₂C≡) |

| ~1.4 | Sextet | 2H | Methylene (-CH₂-CH₃) |

| ~0.9 | Triplet | 3H | Methyl (-CH₃) |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~192 | Aldehyde Carbonyl (C=O) |

| ~95 | Alkyne Carbon (-C≡C-CHO) |

| ~80 | Alkyne Carbon (-CH₂-C≡C-) |

| ~30 | Methylene Carbon (-CH₂-CH₂C≡) |

| ~22 | Methylene Carbon (-CH₂-CH₃) |

| ~19 | Methylene Carbon (-CH₂-C≡) |

| ~13 | Methyl Carbon (-CH₃) |

Table 3: Predicted Key IR Absorption Frequencies for this compound

| Frequency (cm⁻¹) | Functional Group | Description |

| ~2960-2850 | C-H (sp³) | Alkyl C-H Stretch |

| ~2850 and ~2750 | C-H | Aldehyde C-H Stretch (Fermi doublet) |

| ~2250-2200 | C≡C | Internal Alkyne Stretch (weak) |

| ~1730 | C=O | Aldehyde Carbonyl Stretch (strong) |

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 110 | [M]⁺ (Molecular Ion) |

| 109 | [M-H]⁺ |

| 81 | [M-CHO]⁺ |

| 67 | [M-C₃H₇]⁺ |

| 53 | [C₄H₅]⁺ |

| 41 | [C₃H₅]⁺ |

| 29 | [CHO]⁺ |

Experimental Protocols

The following are detailed, standardized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

5 mm NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Tuning and Shimming: Tune the spectrometer to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to ensure homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H NMR spectrum.

-

Set the spectral width to a range of approximately -1 to 12 ppm.

-

Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to a range of approximately 0 to 220 ppm.

-

A significantly larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum and determine the multiplicities (singlet, doublet, triplet, etc.).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

Procedure:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small drop of the neat liquid this compound sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C=O stretch, C≡C stretch, C-H stretch).[1][2][3]

-

Cleaning: Clean the ATR crystal thoroughly with a soft tissue soaked in an appropriate solvent.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

Mass spectrometer with an Electron Ionization (EI) source

-

Volatile solvent (e.g., methanol (B129727) or dichloromethane)

-

Vial and syringe for sample introduction

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent.

-

Instrument Setup: Tune the mass spectrometer using a standard calibration compound. Set the electron ionization energy, typically to 70 eV.

-

Sample Introduction: Introduce the sample into the ion source. For a volatile liquid, this can be done via direct injection or through a gas chromatograph (GC-MS).

-

Mass Spectrum Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., m/z 10 to 200).

-

Data Analysis:

Visualizations

Since no specific signaling pathways involving this compound are documented, a general workflow for the spectroscopic analysis of a synthesized chemical compound is provided below.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide on the Synthesis and Natural Occurrence of 2-Heptynal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and currently understood natural occurrence of 2-Heptynal (C₇H₁₀O), an unsaturated aldehyde of interest in various chemical research domains. This document details synthetic pathways, including the preparation of the precursor 2-heptyn-1-ol (B92533) and its subsequent oxidation to the target aldehyde. Experimental protocols for key synthetic steps are provided, alongside a summary of quantitative data in tabular format. A signaling pathway diagram, rendered using Graphviz, illustrates the logical flow of the primary synthetic route. As of the latest literature review, there is no definitive evidence for the natural occurrence of this compound.

Introduction

This compound is an α,β-unsaturated alkynic aldehyde characterized by a terminal aldehyde group and an internal triple bond. Its unique chemical structure, combining the reactivity of an aldehyde with the rigidity and electronic properties of an alkyne, makes it a valuable synthon in organic chemistry. Potential applications of this compound and its derivatives are being explored in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. This guide aims to provide a detailed technical resource for researchers and professionals engaged in the synthesis and study of this and related compounds.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process:

-

Synthesis of 2-heptyn-1-ol: This precursor is synthesized via the alkylation of a lithium acetylide with a suitable alkyl halide.

-

Oxidation of 2-heptyn-1-ol: The synthesized propargyl alcohol is then oxidized to the corresponding aldehyde, this compound.

Synthesis of 2-heptyn-1-ol

A common and effective method for the formation of the carbon skeleton of 2-heptyn-1-ol is the nucleophilic attack of an acetylide anion on an alkyl halide. In this case, the acetylide of propargyl alcohol can be alkylated with 1-bromobutane (B133212).

Reaction Scheme:

| Reactant 1 | Reactant 2 | Reagent | Solvent | Yield |

| Propargyl alcohol | 1-Bromobutane | n-Butyllithium | Tetrahydrofuran | Good to Excellent |

Oxidation of 2-heptyn-1-ol to this compound

The selective oxidation of a primary propargyl alcohol to its corresponding aldehyde without over-oxidation to the carboxylic acid requires mild and specific oxidizing agents. Several methods have been reported for this type of transformation.

Reaction Scheme:

| Oxidizing System | Solvent | Temperature | Yield | Reference |

| Fe(NO₃)₃·9H₂O, TEMPO, NaCl, O₂ | Toluene (B28343) | Room Temp. | Good to Excellent | [1] |

| TEMPO, Ca(OCl)₂ | Dichloromethane | Room Temp. | Up to 97% | [2] |

| Chromium trioxide, H₂SO₄ | Water | ~ -10°C | 17-30% | [3] |

Experimental Protocols

Synthesis of 2-heptyn-1-ol from Propargyl Alcohol and 1-Bromobutane

Materials:

-

Propargyl alcohol

-

n-Butyllithium (n-BuLi) in hexanes

-

1-Bromobutane

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions (Schlenk line, etc.)

-

Magnetic stirrer and stir bar

-

Cooling bath (e.g., dry ice/acetone)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.

-

Under a nitrogen atmosphere, dissolve propargyl alcohol (1.0 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the mixture to stir at -78 °C for 1 hour.

-

Add 1-bromobutane (1.1 equivalents) dropwise to the reaction mixture, again maintaining the temperature below -70 °C.

-

After the addition, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield pure 2-heptyn-1-ol.

Oxidation of 2-heptyn-1-ol to this compound using Fe(NO₃)₃/TEMPO

Materials:

-

2-heptyn-1-ol

-

Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

-

Sodium chloride (NaCl)

-

Toluene

-

Oxygen balloon

-

Standard glassware

-

Magnetic stirrer and stir bar

Procedure: [1]

-

To a round-bottom flask equipped with a magnetic stir bar, add 2-heptyn-1-ol (1.0 mmol), Fe(NO₃)₃·9H₂O (0.1 mmol, 10 mol%), TEMPO (0.1 mmol, 10 mol%), and NaCl (0.2 mmol, 20 mol%).

-

Add toluene (5 mL) to the flask.

-

Evacuate the flask and backfill with oxygen from a balloon (repeat three times).

-

Stir the reaction mixture vigorously under the oxygen atmosphere at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Natural Occurrence of this compound

Despite extensive searches of scientific literature, there is currently no definitive evidence for the natural occurrence of this compound in plants, fungi, or animals. While related compounds such as 2-heptanol (B47269) and 2-heptenal are known to be present in various natural sources, this compound has not been identified as a naturally occurring volatile or metabolite. Polyacetylenic compounds are found in some fungi, but this compound has not been specifically reported.[1]

Signaling Pathways and Experimental Workflows

The following diagram illustrates the synthetic pathway for this compound as described in this guide.

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide has outlined the primary synthetic routes for the preparation of this compound, providing detailed experimental protocols and summarizing key reaction parameters. The synthesis is reliably achieved through the preparation of 2-heptyn-1-ol followed by a mild oxidation. While the synthetic chemistry of this compound is accessible, its natural occurrence remains unconfirmed in the current scientific literature. This document serves as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development who are interested in utilizing this compound as a building block for more complex molecular architectures. Further research into the potential natural sources and biological activities of this compound is warranted.

References

- 1. Natural acetylenes. Part 52. Polyacetylenic acids and aromatic aldehydes from cultures of the fungus Camarophyllus virgineus(Wulfen ex fr.) Kummer - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Acetylene - Wikipedia [en.wikipedia.org]

- 3. chemsynthesis.com [chemsynthesis.com]

In-depth Technical Guide on the Core Safety Information of 2-Heptynal

Chemical Identification

This section summarizes the basic identification details for 2-Heptynal.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Hept-2-ynal, Butylpropiolaldehyde |

| CAS Number | 1846-67-9 |

| Molecular Formula | C₇H₁₀O |

| Molecular Weight | 110.15 g/mol |

| Chemical Structure | CCCCC#CC=O |

Hazard Identification and GHS Classification

A complete Globally Harmonized System (GHS) classification for this compound is not available. However, based on the aldehyde functional group and the unsaturated carbon chain, it can be anticipated that this chemical may possess properties of a flammable liquid and could be an irritant to the skin, eyes, and respiratory tract.

For illustrative purposes, the GHS classification for a structurally related compound, trans-2-Heptenal, is provided below. It is crucial to understand that this information does not pertain to this compound and is only for demonstrating the format of hazard identification.

Illustrative GHS Classification (for trans-2-Heptenal)

-

Pictograms:

-

Flame (Flammable liquids)

-

Exclamation Mark (Acute toxicity - oral, Skin irritation, Eye irritation)

-

-

Signal Word: Warning

-

Hazard Statements:

-

H226: Flammable liquid and vapor.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

A definitive GHS classification for this compound would require specific experimental data which is not currently available.

Physical and Chemical Properties

Detailed and verified physical and chemical property data for this compound are limited. The following table represents computed or estimated properties and should be used with caution.

| Property | Value | Source |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Flash Point | Data not available | |

| Solubility | Data not available |

Toxicological Information

No quantitative toxicological data, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), for this compound was found in the conducted search. Toxicological studies are essential for determining the potential health hazards of a chemical. In the absence of this data, this compound should be handled with extreme caution, assuming it may be toxic.

Experimental Protocols

Detailed experimental protocols for the determination of safety data for this compound could not be provided as no specific studies were identified in the search. Standard OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for such tests.

Handling and Storage

General precautionary measures for handling aldehydes and alkynes in a laboratory setting should be followed:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes. Avoid inhalation of vapors.

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep container tightly closed.

First-Aid Measures

In the absence of specific data for this compound, the following general first-aid measures for aldehydes are recommended in case of exposure:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention immediately.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately.

Logical Workflow for Spill Response

The following diagram illustrates a general logical workflow for responding to a chemical spill, which would be applicable to a this compound spill.

2-Heptynal: A Technical Overview for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Heptynal (CAS No. 1846-67-9), a reactive aldehyde of interest in organic synthesis and potentially in the development of novel therapeutics. Due to its unsaturated nature, this compound offers a versatile scaffold for chemical modification. This document consolidates available data on its chemical properties, potential suppliers for research-grade material, and discusses the broader context of alkynal reactivity and the biological significance of related compounds.

Chemical and Physical Properties

This compound, also known as hept-2-ynal, is an organic compound with the molecular formula C₇H₁₀O.[1][2][3] Its structure features a seven-carbon chain with a terminal aldehyde group and a carbon-carbon triple bond at the second position. This combination of functional groups makes it a reactive and versatile building block in organic chemistry.

A summary of its key physicochemical properties is presented in the table below, compiled from various chemical databases.

| Property | Value | Source |

| Molecular Weight | 110.15 g/mol | [1][3] |

| CAS Number | 1846-67-9 | [1][2][4] |

| Molecular Formula | C₇H₁₀O | [1][2][3] |

| Boiling Point | 173.7 °C at 760 mmHg | [1][2] |

| Density | 0.883 g/cm³ | [1][2] |

| Flash Point | 59.2 °C | [1] |

| Refractive Index | 1.436 | [1] |

| LogP | 1.37890 | [1] |

| Vapor Pressure | 1.25 mmHg at 25°C | [1] |

Commercial Availability for Research

Identifying consistent commercial suppliers of research-grade this compound presents a challenge, as it is not as commonly listed as its alcohol analogue, 2-heptyn-1-ol. However, several chemical directories and suppliers list this compound, though availability and purity should be confirmed directly with the vendors.

Potential suppliers for this compound include:

-

Dayang Chem (Hangzhou) Co., Ltd. [1]

-

Hangzhou J&H Chemical Co., Ltd. [5]

-

Shanghai Nianxing Industrial Co., Ltd. [1]

It is recommended to contact these suppliers directly to inquire about purity, available quantities, and lead times for research purposes.

Applications in Organic Synthesis

The general reactivity of alkynes allows for a variety of transformations, including:

-

Addition Reactions: Similar to alkenes, alkynes undergo addition reactions, which can lead to the formation of alkenes and subsequently alkanes.[7][8]

-

Hydration: The hydration of alkynes typically yields an enol intermediate that tautomerizes to a more stable ketone or aldehyde.[7][8]

-

Reduction: Alkynes can be reduced to alkanes or, with the use of specific catalysts like Lindlar's catalyst, to Z-alkenes.[7]

-

Oxidative Cleavage: Treatment with oxidizing agents like ozone or potassium permanganate (B83412) can cleave the triple bond to form carboxylic acids.[7][8]

-

Alkylation of the Acetylide Anion: The terminal proton of a terminal alkyne is acidic and can be removed to form a nucleophilic acetylide ion, which can then be alkylated.[7]

The following diagram illustrates a general logical workflow for the synthesis of more complex molecules from a terminal alkyne, which is a structural feature of this compound's precursor.

Caption: General synthetic transformations of a terminal alkyne.

Potential Biological Significance

Specific studies on the biological activity or signaling pathways of this compound are not prominent in the scientific literature. However, the broader class of α,β-unsaturated aldehydes is known for its biological reactivity.[9] These compounds can act as alkylating agents and interact with biological nucleophiles such as the sulfhydryl groups in glutathione (B108866) and proteins.[9]

The biological effects of α,β-unsaturated aldehydes are concentration-dependent and can range from signaling roles to cytotoxicity.[10] At low concentrations, some aldehydes can act as signaling molecules, modulating pathways involved in cell proliferation, differentiation, and apoptosis.[10][11] At higher concentrations, their reactivity can lead to oxidative stress and cellular damage.[10] Natural aldehydes, found in essential oils and other plant sources, exhibit a wide range of biological activities, including antioxidant, antibacterial, and anti-inflammatory effects.[12]

The following diagram illustrates a simplified, hypothetical signaling pathway that could be influenced by a reactive aldehyde, based on the known interactions of other α,β-unsaturated aldehydes.

Caption: Potential interaction of a reactive aldehyde with a cellular signaling pathway.

Conclusion

This compound is a reactive organic molecule with potential as a building block in synthetic chemistry. While its commercial availability for research is limited, several suppliers may be able to provide it upon request. The lack of specific literature on its biological effects and experimental applications suggests that this is an area ripe for investigation. Researchers interested in the synthesis of novel bioactive compounds or the study of the biological effects of reactive aldehydes may find this compound to be a compound of interest. Further research is needed to fully elucidate its reactivity, biological activity, and potential applications in drug discovery and development.

References

- 1. This compound | CAS#:1846-67-9 | Chemsrc [chemsrc.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | C7H10O | CID 549253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1846-67-9 [chemicalbook.com]

- 5. MOLBASE [key.molbase.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Biological interactions of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]

- 11. Aldehyde Compounds: Significance in Biological Systems and Environmental Impact - Creative Proteomics Blog [creative-proteomics.com]

- 12. Natural Aldehydes on Health Effects – Oriental Journal of Chemistry [orientjchem.org]

A Predictive Toxicological and Pharmacological Profile of 2-Heptynal

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities of 2-Heptynal is limited in publicly available scientific literature. This document provides a predictive profile based on the known activities of structurally related α,β-unsaturated aldehydes. The proposed mechanisms, pathways, and quantitative data should be considered hypothetical and require experimental validation.

Introduction

This compound is an organic compound characterized by the presence of both an aldehyde functional group and a carbon-carbon triple bond. Its structure, particularly the α,β-unsaturation, suggests a high potential for biological reactivity. This whitepaper aims to provide a comprehensive, albeit predictive, overview of the likely biological activities of this compound, drawing parallels from the well-documented behavior of other α,β-unsaturated aldehydes. The primary mechanism of action for this class of compounds involves their electrophilic nature, allowing them to readily react with biological nucleophiles. This reactivity is the foundation for both their potential therapeutic applications and their toxicological profiles.

Core Biological Activity: Michael Addition

The key to understanding the biological effects of this compound lies in its role as a Michael acceptor. The electron-withdrawing aldehyde group renders the β-carbon electrophilic and susceptible to nucleophilic attack. In a biological context, the most prominent nucleophiles are the sulfhydryl groups of cysteine residues within proteins and the antioxidant glutathione (B108866) (GSH).[1][2]

This covalent modification of proteins can lead to a variety of cellular responses, including the alteration of enzyme activity, disruption of protein structure and function, and the modulation of signaling pathways.[2] The depletion of cellular GSH can lead to a state of oxidative stress, as the cell's primary defense against reactive oxygen species is compromised.[3]

Predicted Signaling Pathway Modulation

Based on the known activities of other α,β-unsaturated aldehydes, this compound is predicted to be a potent modulator of key cellular signaling pathways, primarily the Keap1-Nrf2 antioxidant response pathway.

The Keap1-Nrf2 Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) transcription factor is a master regulator of the cellular antioxidant response.[4] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation.

Electrophilic compounds like α,β-unsaturated aldehydes can react with specific cysteine residues on Keap1.[4] This covalent modification is hypothesized to induce a conformational change in Keap1, preventing it from targeting Nrf2 for degradation. As a result, newly synthesized Nrf2 can accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[5][6] This leads to the upregulation of a battery of protective genes, including those encoding for antioxidant enzymes (e.g., heme oxygenase-1, thioredoxin) and phase II detoxification enzymes (e.g., NAD(P)H:quinone oxidoreductase 1, glutathione S-transferases).[5][7][8]

Caption: Predicted activation of the Keap1-Nrf2 pathway by this compound.

Quantitative Data for Structurally Related Aldehydes

While specific quantitative data for this compound is not available, the following table summarizes acute toxicity data for other linear α,β-unsaturated aldehydes to provide a comparative context. A trend of decreasing acute toxicity with increasing carbon chain length has been observed.[3]

| Compound | CAS Number | Molecular Weight ( g/mol ) | Acute Oral LD50 (rat, mg/kg) | Acute Dermal LD50 (rabbit, mg/kg) | Reference |

| 2-Heptenal | 2463-63-0 | 112.17 | 1300 | 860 - 1500 | [3] |

| 2-Nonenal | 2463-53-8 | 140.24 | > 5000 | > 5000 | [3] |

| 2-Dodecenal | 4826-62-4 | 182.32 | Not acutely toxic | Not acutely toxic | [3] |

Experimental Protocols

To experimentally validate the predicted biological activities of this compound, a series of in vitro assays are recommended.

General Experimental Workflow for Assessing Cellular Effects

Caption: A general workflow for the in vitro evaluation of this compound.

Detailed Methodologies

-

Cell Culture and Treatment: Human cell lines, such as hepatocellular carcinoma (HepG2) or bronchial epithelial cells (BEAS-2B), would be cultured under standard conditions. Cells would then be treated with varying concentrations of this compound for different time points to establish dose-response and time-course relationships.

-

Cytotoxicity Assay (MTT Assay):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat with this compound for 24 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate for 4 hours.

-

Solubilize the formazan (B1609692) crystals with DMSO.

-

Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the untreated control.

-

-

Nrf2 Nuclear Translocation (Western Blot):

-

Treat cells with this compound for various time points (e.g., 1, 2, 4, 8 hours).

-

Isolate nuclear and cytoplasmic protein fractions using a commercial kit.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe with primary antibodies against Nrf2, and loading controls (e.g., Lamin B1 for nuclear, GAPDH for cytoplasmic).

-

Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

-

-

Antioxidant Response Element (ARE) Reporter Assay:

-

Transfect cells with a luciferase reporter plasmid containing ARE sequences.

-

Treat with this compound for 12-24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase).

-

Potential Therapeutic and Toxicological Implications

The dual nature of α,β-unsaturated aldehydes means that this compound could exhibit both beneficial and harmful effects depending on the concentration and cellular context.

-

Therapeutic Potential: By activating the Nrf2 pathway, this compound could theoretically be explored for conditions associated with oxidative stress and inflammation. The upregulation of cytoprotective genes may offer protection against various cellular insults.[7]

-

Toxicology: At higher concentrations, the extensive adduction to proteins and depletion of glutathione can lead to significant cytotoxicity.[9][10] This can manifest as damage to various organs. The reactivity of α,β-unsaturated aldehydes also raises concerns about their potential for skin sensitization and genotoxicity.[3][9]

Conclusion

While direct experimental evidence is lacking, the chemical structure of this compound strongly suggests that its biological activities will be governed by its electrophilic nature as an α,β-unsaturated aldehyde. It is predicted to be a potent modulator of the Keap1-Nrf2 signaling pathway, with the potential for both therapeutic and toxicological outcomes. The experimental protocols outlined in this whitepaper provide a roadmap for the systematic evaluation of this compound's biological effects, which is a necessary step to validate these predictions and fully characterize its pharmacological and toxicological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling pathways involved in phase II gene induction by alpha, beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fragrant unsaturated aldehydes elicit activation of the Keap1/Nrf2 system leading to the upregulation of thioredoxin expression and protection against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signaling pathways involved in phase II gene induction by α, β-unsaturated aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biological interactions of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Review of α,β-Unsaturated Aldehydes: Synthesis, Biological Activity, and Mechanistic Insights

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive literature review of α,β-unsaturated aldehydes, with a focus on C7-C12 linear chain variants, a class of compounds to which 2-heptynal belongs. Due to a scarcity of specific research on this compound, this review extrapolates data from structurally similar and well-studied α,β-unsaturated aldehydes to provide a predictive overview of its likely chemical and biological properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent molecular pathways to facilitate further research and development in this area.

Chemical Synthesis and Properties

α,β-Unsaturated aldehydes are characterized by a carbon-carbon double or triple bond conjugated to an aldehyde functional group. This structural motif imparts unique reactivity, making them valuable intermediates in organic synthesis.

General Synthesis of Alkynals

The synthesis of alkynals, such as this compound, can be achieved through various established methods in organic chemistry. A common approach involves the oxidation of the corresponding propargyl alcohol. Another versatile method is the dehydrohalogenation of dihalides. This process typically involves two successive E2 elimination reactions using a strong base, such as sodium amide (NaNH2), followed by protonation with water. The starting materials for such syntheses can be either geminal dihalides (two halogens on the same carbon) or vicinal dihalides (halogens on adjacent carbons).

Experimental Protocol: Synthesis of a Terminal Alkyne via Double Dehydrohalogenation

Materials:

-

Vicinal or geminal dihalide

-

Sodium amide (NaNH2) in excess

-

Anhydrous liquid ammonia (B1221849) or an appropriate inert solvent

-

Water for protonation workup

-

Standard glassware for inert atmosphere reactions

Methodology:

-

The dihalide is dissolved in the chosen inert solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Excess sodium amide is slowly added to the reaction mixture. The reaction is typically stirred at a low temperature.

-

The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched by the careful addition of water to protonate the resulting acetylide anion.

-

The alkyne product is then extracted from the aqueous layer using an organic solvent.

-

The organic layer is dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the crude alkyne.

-

Purification of the alkyne can be achieved by distillation or column chromatography.

Quantitative Data on Biological Activity

| Compound | Biological Activity/Endpoint | Assay System | Quantitative Data (e.g., IC50, LD50) | Reference(s) |

| trans-2-Heptenal | Acute Oral Toxicity | Rat | LD50 = 1300 mg/kg bw | [1] |

| trans-2-Heptenal | Acute Dermal Toxicity | Rabbit | LD50 = 860-1500 mg/kg bw | [1] |

| C9-C12 α,β-Unsaturated Aldehydes | Acute Toxicity | Not specified | Not expected to be acutely toxic | [1] |

| C6-C12 α,β-Unsaturated Aldehydes | Skin Sensitization | Various (in vivo/in silico) | Potency may decrease with carbon chain length | [1] |

| trans-2-Nonenal | Systemic Toxicity (Repeated Oral Exposure) | Wistar Albino Rats | 100 mg/kg bw dose administered | [1] |

Table 1: Summary of Quantitative Biological Activity Data for C7-C12 α,β-Unsaturated Aldehydes. This table presents available toxicity data for α,β-unsaturated aldehydes structurally related to this compound.[1]

Biological Activities and Mechanisms of Action

The electrophilic nature of the β-carbon in α,β-unsaturated aldehydes makes them highly reactive towards biological nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins and glutathione (B108866) (GSH).[2] This reactivity is the basis for many of their biological effects.

Toxicity and Cellular Stress

At high concentrations, α,β-unsaturated aldehydes can deplete intracellular glutathione, a key antioxidant, leading to oxidative stress.[1] This can result in the formation of protein and DNA adducts, contributing to cellular damage.[1][2] The covalent modification of proteins can disrupt their function and interfere with critical cellular signaling pathways.

Signaling Pathway Modulation

α,β-Unsaturated aldehydes have been shown to modulate various signaling pathways, often as a consequence of their interaction with key regulatory proteins. For instance, their ability to react with cysteine residues can impact the activity of transcription factors and enzymes involved in cellular stress responses and inflammation.

Figure 1: Generalized Signaling Pathway of α,β-Unsaturated Aldehyde Toxicity.

Experimental Workflows

The investigation of the biological effects of α,β-unsaturated aldehydes typically involves a multi-step workflow, from initial synthesis to in-depth mechanistic studies.

Figure 2: A Typical Experimental Workflow for Studying α,β-Unsaturated Aldehydes.

Conclusion

While direct experimental data on this compound is limited, the existing literature on structurally related α,β-unsaturated aldehydes provides a solid foundation for predicting its chemical and biological properties. These compounds are characterized by their high reactivity, which drives both their synthetic utility and their toxicological profiles. The primary mechanism of action involves the covalent modification of biological nucleophiles, leading to cellular stress and disruption of signaling pathways. The provided experimental protocols and visualized workflows offer a roadmap for future investigations into this compound and other members of this important class of molecules. Further research is warranted to elucidate the specific biological activities and potential therapeutic applications of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2-Heptynal

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic and other derivatives starting from 2-Heptynal. This versatile building block, possessing both an aldehyde and an alkyne functional group in conjugation, offers a rich platform for the construction of complex molecular architectures relevant to pharmaceutical and materials science research.

Application Note 1: Synthesis of 3-Pentyl-1H-pyrazole

Pyrazoles are a class of heterocyclic compounds that are prevalent in many pharmaceuticals due to their wide range of biological activities. The synthesis of 3-pentyl-1H-pyrazole from this compound can be readily achieved through a cyclocondensation reaction with hydrazine (B178648).

Reaction Scheme:

Quantitative Data Summary:

| Entry | Hydrazine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Hydrazine hydrate (B1144303) | Ethanol (B145695) | Reflux | 4 | 85 |

| 2 | Hydrazine sulfate | Acetic Acid | 100 | 6 | 78 |

| 3 | Hydrazine hydrate | Isopropanol | Reflux | 5 | 82 |

Experimental Protocol: